REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[NH2:18])=[CH:7][CH:6]=1.[CH:20](OCC)(OCC)OCC>>[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:12]3[CH:17]=[CH:16][N:15]=[CH:14][C:13]=3[N:18]=[CH:20]2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0.356 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C=C1)NC1=C(C=NC=C1)N)=O
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC=C(C=C1)N1C=NC=2C=NC=CC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |